molecular formula C15H15NO2 B1524409 3-[Benzyl(methyl)amino]benzoic acid CAS No. 1181697-29-9

3-[Benzyl(methyl)amino]benzoic acid

Cat. No.: B1524409
CAS No.: 1181697-29-9
M. Wt: 241.28 g/mol
InChI Key: FYETUGUODSRGQC-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]benzoic acid is a substituted benzoic acid derivative featuring a tertiary amine group at the 3-position of the aromatic ring.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The benzyl group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds and ionic interactions, influencing biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The substituent at the 3-position of the benzoic acid scaffold significantly impacts molecular weight, solubility, and acidity. Key analogs include:

Table 1: Physicochemical Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight pKa (Est.) Key Properties
3-[Benzyl(methyl)amino]benzoic acid -N(CH2C6H5)(CH3) C15H15NO2 241.29 ~4.2 Moderate lipophilicity
3-[(4-Fluorobenzyl)amino]benzoic acid -NHCH2C6H4F (para-F) C14H12FNO2 245.25 ~3.9 Enhanced electronegativity
3-(Methylamino)benzoic acid -NHCH3 C8H9NO2 151.16 ~4.8 Higher solubility
3-((Dimethylamino)methyl)benzoic acid -CH2N(CH3)2 C10H13NO2 179.22 ~4.5 Improved aqueous solubility

Key Observations :

  • Electron Effects: Fluorination (e.g., 4-fluorobenzyl in ) lowers pKa due to electron-withdrawing effects, enhancing acidity compared to the benzyl(methyl)amino analog.
  • Steric Effects: Bulky substituents (e.g., cyclohexylcarbonyl in ) may hinder target binding compared to smaller groups like methylamino.

Pharmacokinetic and Toxicological Considerations

  • Metabolism : Bulky substituents (e.g., cyclohexyl in ) may slow metabolic degradation, increasing half-life.
  • Toxicity: Methylamino derivatives () are generally less toxic than halogenated analogs but may require higher doses for efficacy.

Biological Activity

3-[Benzyl(methyl)amino]benzoic acid, a compound with diverse biological activities, has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other relevant pharmacological effects.

1. Enzyme Inhibition

This compound has shown promising enzyme inhibitory activities, particularly against cholinesterases. In studies comparing various benzoic acid derivatives, it was observed that compounds similar in structure exhibited significant inhibition of acetylcholinesterase (AChE), with IC50 values indicating potent activity. For example, certain analogs demonstrated IC50 values as low as 7.49 ± 0.16 µM against AChE, suggesting that modifications in the benzyl and amino groups can enhance inhibitory potency .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been found to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against these cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-721.3 ± 4.1
Benzamide DerivativeA5495.85
DoxorubicinMCF-7~10

3. Other Pharmacological Effects

In addition to enzyme inhibition and anticancer activity, this compound has demonstrated antioxidant properties and potential anti-inflammatory effects. Research indicates that benzoic acid derivatives can exhibit significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

A study published in MDPI highlighted the structural modifications of benzoic acid derivatives that enhanced their biological activities. The findings suggest that the introduction of specific functional groups can significantly influence the compound's efficacy against various targets, including cancer cells and enzymes involved in neurodegenerative diseases .

Another investigation into the proteolytic activity modulation by benzoic acid derivatives revealed that certain compounds could enhance the activity of proteasomes and lysosomal pathways in human fibroblasts, suggesting a role in cellular maintenance and potentially anti-aging effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3-[Benzyl(methyl)amino]benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Condensation : Reacting 3-aminobenzoic acid with benzylmethylamine in acidic media (e.g., methanesulfonic acid) to form the substituted amine intermediate.

Purification : Recrystallization using ethanol/water mixtures to isolate the product .

  • Characterization : Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • Elemental analysis to verify stoichiometry (e.g., C, H, N content).
  • Mass spectrometry (EI-MS or ESI-MS) for molecular weight confirmation .

Q. How can the thermal stability and storage conditions of this compound be optimized for long-term research use?

  • Methodological Answer :

  • Stability Testing : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., mp ~200–208°C for analogous benzoic acid derivatives) .
  • Storage Recommendations : Store under inert atmosphere (argon) at 4°C in amber vials to prevent photodegradation and moisture absorption .

Q. What spectroscopic and chromatographic techniques are most effective for purity assessment?

  • Methodological Answer :

  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities (<1% threshold).
  • FT-IR Spectroscopy : Identify functional groups (e.g., carboxylate C=O stretch at ~1680 cm⁻¹, amine N-H bend at ~1550 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Methodological Answer :

  • In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion methods.
  • Dose-response curves : IC₅₀ values calculated for anti-inflammatory activity (e.g., COX-2 inhibition assays) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for structure solution (direct methods) and refinement (full-matrix least-squares). For twinned crystals, apply the TwinRotMat algorithm in SHELXL .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for bond-length/angle discrepancies .

Q. How can researchers address contradictions in reported solubility data across solvents?

  • Methodological Answer :

  • Solubility Profiling : Use dynamic light scattering (DLS) to monitor aggregation in DMSO, ethanol, and aqueous buffers (pH 4–10).
  • Theoretical Modeling : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites.
  • MD Simulations : Simulate reaction pathways (e.g., SN2 displacement) using Gaussian or ORCA software .

Q. What strategies optimize regioselectivity in modifying the benzylmethylamino group?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the carboxylate with tert-butyl esters to direct substitution to the amine.
  • Catalysis : Use Pd/Cu systems for Ullmann-type couplings to introduce aryl/heteroaryl groups .

Q. How do substituents on the benzyl ring influence pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • LogP Determination : Measure octanol/water partitioning via shake-flask method. Electron-withdrawing groups (e.g., -CF₃) increase hydrophobicity (LogP >2.5) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation rates .

Q. Key Challenges and Solutions

  • Contradictory Bioactivity Data : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines) .
  • Synthetic Byproducts : Employ orthogonal purification (e.g., preparative HPLC followed by recrystallization) to remove methylbenzylamine impurities .

Properties

IUPAC Name

3-[benzyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(11-12-6-3-2-4-7-12)14-9-5-8-13(10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYETUGUODSRGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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